![molecular formula C21H24N2O2S2 B2512864 (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide CAS No. 1007056-11-2](/img/structure/B2512864.png)
(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H24N2O2S2 and its molecular weight is 400.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis of Spiro Derivatives : Qing Zeng et al. (2018) conducted a study on the synthesis of spiro derivatives involving thiazolopyrimidine and pyrrolobenzothiazole, utilizing compounds structurally related to (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide (Zeng et al., 2018).
- Ethyl Amino Thiazolopyridine Derivatives : H. M. Mohamed's 2021 research explored the synthesis of ethyl amino thiazolopyridine derivatives, a process closely related to the compound (Mohamed, 2021).
Antimicrobial and Anticancer Potential
- Antimicrobial Properties : N. Desai et al. (2013) investigated the antimicrobial potential of thiazole derivatives, similar to the compound , demonstrating their effectiveness against bacterial and fungal infections (Desai et al., 2013).
- Potential Anticancer Agent : Y. Mabkhot et al. (2019) synthesized a thiazolidinone derivative, related to this compound, and evaluated its potential as an anticancer agent (Mabkhot et al., 2019).
Chemical Structure and Properties Analysis
- X-ray Crystallographic Analysis : The study by V. Dyachenko et al. (2014) utilized X-ray crystallography to analyze the structure of compounds similar to the one , providing insights into their molecular configuration (Dyachenko et al., 2014).
- Spectral Analysis and Computational Studies : The work of A. V. Tverdokhlebov et al. (2005) focused on the spectral analysis and computational studies of pyrrolothiazoles, closely related to the compound of interest, to understand their chemical properties (Tverdokhlebov et al., 2005).
Novel Synthesis Methods
- New Synthesis Approaches : The research by Wagnat W. Wardkhan et al. (2008) details novel approaches in the synthesis of thiazoles and their fused derivatives, which is relevant to understanding the synthesis of the compound (Wardkhan et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide are the CviR and LasR receptors, which are involved in quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Mode of Action
This compound interacts with its targets, the CviR and LasR receptors, by inhibiting their activity . This inhibition disrupts the quorum sensing signals, leading to changes in bacterial behavior.
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria. By inhibiting the CviR and LasR receptors, it disrupts the signaling that regulates gene expression in response to population density . This can lead to downstream effects such as reduced virulence and biofilm formation.
Result of Action
As a result of its action, this compound can inhibit the production of violacein, a purple pigment produced by Chromobacterium violaceum . It can also inhibit the production of green fluorescent protein (GFP) signals in Pseudomonas aeruginosa . Furthermore, it can lead to biofilm clearance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, solvent polarity can affect excited-state hydrogen bonds and proton transfers . .
Propiedades
IUPAC Name |
N-[6-ethoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S2/c1-5-25-16-7-9-18-19(13-16)27-21(23(18)10-11-26-4)22-20(24)17-8-6-14(2)12-15(17)3/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGILGCARTBSZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)C)C)S2)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

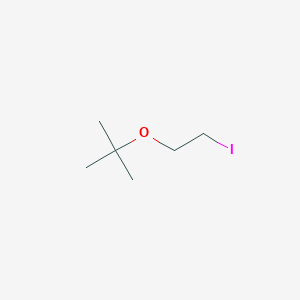

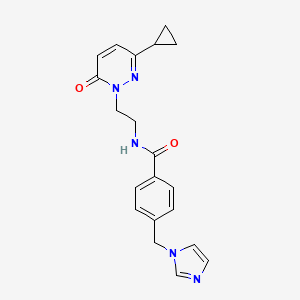
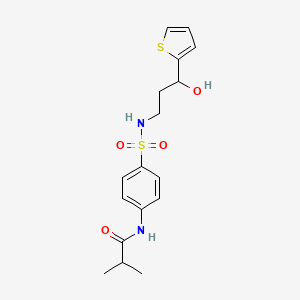


![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2512796.png)
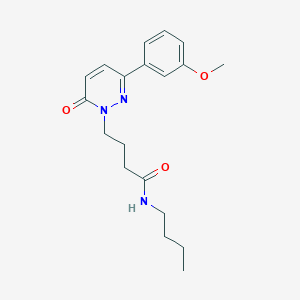
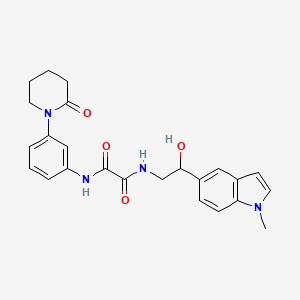
![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2512800.png)
![(4S)-7lambda6-Thia-1-azaspiro[3.4]octane 7,7-dioxide](/img/structure/B2512801.png)
![1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2512802.png)

